Europium nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

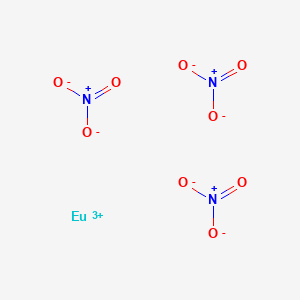

Europium nitrate (Eu(NO₃)₃) is a trivalent europium compound commonly synthesized by dissolving europium(III) oxide (Eu₂O₃) in dilute nitric acid . The hexahydrate form, Eu(NO₃)₃·6H₂O, is a colorless, hygroscopic crystalline solid. Its thermal decomposition is a complex, stepwise process involving the formation of intermediate oxynitrates and culminating in Eu₂O₃ after losing lattice water and nitric acid . This compound is widely used in sol-gel glass synthesis, luminescent materials, and coordination polymers due to its solubility in polar solvents and ability to form complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Europium nitrate is typically synthesized by dissolving europium(III) oxide (Eu₂O₃) in nitric acid. The reaction proceeds as follows: [ \text{Eu}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Eu(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] This reaction yields this compound and water .

Industrial Production Methods: In industrial settings, this compound is produced by reacting europium oxide with nitric acid under controlled conditions. The resulting solution is then crystallized to obtain the hexahydrate form. The crystals are dried using sulfuric acid to remove excess water and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Europium nitrate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can be reduced to europium(II) compounds under specific conditions.

Complex Formation: It reacts with anions and Lewis bases to form complexes.

Common Reagents and Conditions:

Oxidation: Involves oxidizing agents like oxygen or hydrogen peroxide.

Reduction: Typically requires reducing agents such as hydrogen gas or metallic europium.

Complex Formation: Requires ligands like 1,3,5-trimesic acid and specific conditions like hydrothermal synthesis.

Major Products:

Europium(II) Compounds: Formed through reduction reactions.

Coordination Polymers: Formed through complexation reactions with various ligands.

Scientific Research Applications

Luminescent Materials

Phosphor Production

Europium nitrate is primarily used in the manufacture of phosphors for lighting and display technologies. When doped into materials such as yttrium oxide (Y2O3), europium enhances luminescence, producing bright red emissions essential for color displays in LED technology and televisions .

Table 1: Luminescent Properties of Europium-Doped Materials

| Material | Doping Concentration | Emission Peak (nm) | Application |

|---|---|---|---|

| Y2O3:Eu3+ | 5% | 612 | Display screens |

| ZnO:Eu3+ | 1% | 615 | Photocatalysis |

| Ca8Gd2(PO4)6O2:Eu2+,Eu3+ | Variable | 610-620 | Bioimaging |

Nanomaterials Synthesis

Precursor for Nanostructures

In nanotechnology, this compound serves as a precursor for synthesizing various luminescent nanomaterials. For instance, europium-doped hydroxyapatite nanoparticles have been developed for theranostic applications, combining therapeutic and diagnostic capabilities . These nanoparticles exhibit significant biocompatibility and are used in targeted drug delivery systems.

Case Study: Hydroxyapatite Nanoparticles

Research demonstrated that europium-doped hydroxyapatite nanoparticles can be synthesized via sol-gel methods, showing excellent luminescent properties suitable for biomedical applications. The study indicated that these nanoparticles could enhance imaging techniques in medical diagnostics due to their luminescence under UV light .

Solar Cell Fabrication

Dye-Sensitized Solar Cells (DSSCs)

this compound is utilized in the fabrication of dye-sensitized solar cells (DSSCs), where it acts as a dopant to improve light-harvesting efficiency. The incorporation of europium enhances the photovoltaic performance by facilitating better charge separation and transport within the solar cell structure .

Table 2: Performance Metrics of Europium-Doped DSSCs

| Parameter | Control Cell | Europium-Doped Cell |

|---|---|---|

| Efficiency (%) | 7.5 | 9.2 |

| Short-Circuit Current (mA/cm²) | 15.0 | 18.5 |

| Open-Circuit Voltage (V) | 0.65 | 0.75 |

Catalytic Applications

Ternary Catalysts

this compound is also employed in the synthesis of ternary catalysts for various chemical reactions, including oxidation processes. Its unique electronic properties enhance catalytic activity and selectivity in reactions involving hydrocarbons and other organic compounds .

Mechanism of Action

The mechanism by which europium nitrate exerts its effects is primarily through its ability to form complexes with various ligands. This energy transfer results in the emission of light, making europium complexes valuable in optoelectronic applications .

Comparison with Similar Compounds

Comparison with Similar Europium Compounds

Europium Nitrate vs. Europium Chloride

Toxicity

- Acute Toxicity: Eu(NO₃)₃ has a lower intraperitoneal LD₅₀ (320 mg/kg) than EuCl₃ (550 mg/kg), indicating higher toxicity via injection. Oral LD₅₀ values for both exceed 5,000 mg/kg .

This compound vs. Europium Acetate

Morphology and Luminescence

Cost and Handling

Acetate salts are explored as cheaper alternatives to nitrate in triboluminescent materials, but their emission properties are less studied .

Comparison with Other Nitrate Salts

Extraction Efficiency

In nitrate media, tri-n-octylphosphine oxide (TOPO) extracts thorium(IV) more efficiently than europium(III), highlighting nitrate’s role in modulating metal-ligand interactions .

Thermal Behavior

This compound’s decomposition involves intermediate oxynitrates, unlike chloride or acetate salts, which follow distinct pathways. This property is critical for applications requiring high-temperature stability .

Key Data Tables

Table 1: Toxicity and Physicochemical Properties

Table 2: Luminescence Performance

Research Findings and Implications

- Thermal Treatment : Annealing at 900°C eliminates differences between nitrate- and chloride-derived materials in sol-gel glasses, as OH⁻ quenching is reduced .

- Environmental Impact : Nitrate’ oxidizer status complicates storage and transport, favoring chloride in large-scale applications despite lower triboluminescent efficiency .

- Synthetic Flexibility : Nitrate’s strong coordination is advantageous in MOFs and phosphors but problematic in β-diketonate syntheses .

Biological Activity

Europium nitrate, particularly in its hydrated form (Eu(NO₃)₃·6H₂O), has garnered attention in various fields due to its unique luminescent properties and potential biological applications. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, biocompatibility, and applications in drug delivery and imaging.

Overview of this compound

This compound is a rare earth metal compound that exhibits luminescence, making it useful in various applications, including phosphors and bioimaging agents. Its biological activity is primarily attributed to its interaction with biological systems, influencing cellular processes and exhibiting antimicrobial effects.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of europium-doped hydroxyapatite (HAp) powders, which incorporate europium ions into their structure. These materials have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism behind this antimicrobial effect is thought to be related to the release of reactive oxygen species (ROS) upon excitation, which can damage microbial cell membranes and DNA.

Table 1: Antimicrobial Efficacy of Europium-Doped Hydroxyapatite

| Microorganism | Inhibition Zone (mm) | Concentration (μg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Data sourced from studies on europium-doped hydroxyapatite .

Biocompatibility Studies

Biocompatibility is a crucial aspect when considering materials for biomedical applications. Research indicates that this compound and its derivatives exhibit low toxicity levels in vitro. For instance, studies involving A549 lung cancer cells revealed that this compound hexahydrate had no significant cytotoxic effects at concentrations up to 24 μg/ml over 48 hours .

Table 2: Cell Viability Assay Results for this compound

| Concentration (μg/ml) | Cell Viability (%) |

|---|---|

| 0.25 | 98 |

| 0.75 | 95 |

| 1.5 | 90 |

| 3 | 85 |

| 6 | 80 |

| 12 | 75 |

| 24 | 70 |

Cell viability data indicates that this compound maintains high viability rates across various concentrations .

Applications in Drug Delivery and Imaging

The unique luminescent properties of europium compounds allow for their use in drug delivery systems and imaging techniques. Europium-doped materials can serve as effective contrast agents in fluorescence imaging due to their strong emission characteristics. Additionally, their biocompatibility makes them suitable candidates for targeted drug delivery systems where precise localization of therapeutic agents is required.

Case Study: Luminescent Nanomaterials for Tumor Imaging

A study demonstrated the use of europium-doped nanomaterials for tumor imaging in a mouse model. The nanoparticles exhibited excellent luminescent properties while showing minimal toxicity during degradation, indicating their potential for safe in vivo applications . This study highlights the promise of europium-based materials in advancing medical imaging techniques.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing europium nitrate hexahydrate, and how is purity validated?

this compound hexahydrate is synthesized by dissolving europium(III) oxide (Eu₂O₃) in dilute nitric acid under controlled stoichiometric conditions. Post-synthesis, purity is assessed using inductively coupled plasma atomic emission spectroscopy (ICP-AES) to quantify trace rare earth impurities (<2000 ppm) and X-ray diffraction (XRD) to confirm structural conformity . Thermogravimetric analysis (TGA) can further validate hydration states by monitoring mass loss during dehydration .

Q. How does solubility in aqueous and organic solvents influence experimental design for this compound-based studies?

this compound hexahydrate is highly soluble in water and polar solvents like methanol, enabling its use in solution-phase syntheses (e.g., coordination polymers). However, hygroscopicity requires anhydrous handling under argon to prevent unintended hydration . For non-aqueous systems (e.g., methanol), nitrate coordination behavior shifts, forming species like [Eu(MeOH)₃(NO₃)₃], which impacts photophysical properties .

Q. What are the primary spectroscopic techniques for characterizing this compound’s electronic structure?

UV-Vis spectroscopy identifies ligand-to-metal charge transfer bands (e.g., absorption maxima at 323 nm in tartrate complexes), while photoluminescence spectroscopy probes Eu³⁺ transitions (⁵D₀ → ⁷Fⱼ) to assess ligand field effects. High-resolution emission spectra can resolve speciation changes in nitrate-rich solutions .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition pathway of this compound hexahydrate?

Thermal decomposition occurs via stepwise condensation: six Eu(NO₃)₃·6H₂O monomers form a cyclic hexamer, which loses water and HNO₃ to yield amorphous oxynitrates. Final decomposition above 400°C produces Eu₂O₃, with mass loss quantified by TGA-DSC. Intermediate phases are characterized using XRD and FTIR .

Q. How do nitrate ion concentrations and counterions modulate europium(III) speciation in solution?

At low nitrate concentrations (<0.1 M KNO₃), europium exists as [Eu(H₂O)₉]³⁺. Increasing nitrate induces inner-sphere coordination, forming [Eu(NO₃)ₓ(H₂O)₉₋₂ₓ]³⁻ˣ⁺ species. In methanol, nitrate acts as a bidentate ligand, with speciation (e.g., [Eu(MeOH)₃(NO₃)₃]) confirmed via X-ray scattering and optical spectroscopy .

Q. Why do counterions (e.g., nitrate vs. acetate) significantly alter europium complexes’ luminescence properties?

Nitrate’s weak field ligand nature minimizes luminescence quenching compared to acetate, which induces stronger ligand-field splitting. Lifetime studies show this compound complexes (e.g., EuD4TEA) exhibit longer luminescence lifetimes (2.55 ms) due to reduced non-radiative decay, critical for sensor applications .

Q. How can this compound be utilized to synthesize light-emitting coordination polymers or nanomaterials?

Hydrothermal reactions with organic linkers (e.g., 1,3,5-trimesic acid) yield europium-based coordination polymers. For nanomaterials, sol-gel methods with this compound produce doped phosphors (e.g., LiCa₃ZnV₃O₁₂:Eu³⁺), where XRD and photoluminescence map lattice distortion effects .

Q. What methodologies track this compound uptake and speciation in biological systems?

Plant uptake studies (e.g., in Secale cereale) use ICP-MS to quantify europium accumulation. Speciation in xylem sap is analyzed via size-exclusion chromatography coupled with UV-Vis, revealing Eu³⁺-organic acid complexes .

Properties

CAS No. |

10138-01-9 |

|---|---|

Molecular Formula |

EuHNO3 |

Molecular Weight |

214.977 g/mol |

IUPAC Name |

europium;nitric acid |

InChI |

InChI=1S/Eu.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI Key |

GEIGXJHXQWKQAT-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Eu+3] |

Canonical SMILES |

[N+](=O)(O)[O-].[Eu] |

Key on ui other cas no. |

10138-01-9 |

Pictograms |

Oxidizer; Irritant |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.